2,5-二氧代吡咯烷-1-基 4-(双(4-氯苯基)甲基)哌嗪-1-羧酸盐

描述

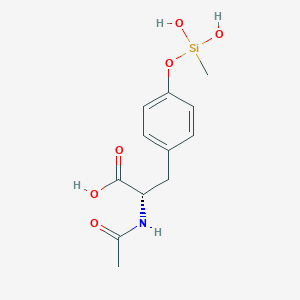

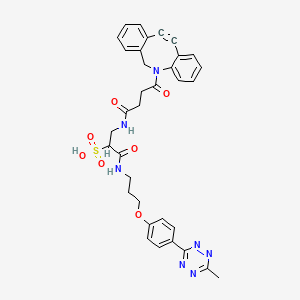

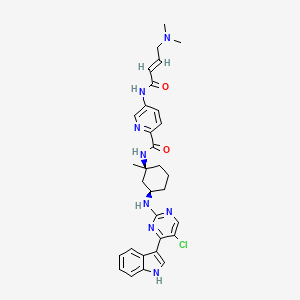

“2,5-Dioxopyrrolidin-1-yl 4-(bis(4-chlorophenyl)methyl)piperazine-1-carboxylate”, also known as MJN110, is a chemical compound with the empirical formula C22H21Cl2N3O4 . It has a molecular weight of 462.33 .

Molecular Structure Analysis

The molecular structure of this compound is defined by its empirical formula, C22H21Cl2N3O4 . The compound contains several functional groups, including a dioxopyrrolidinyl group, a bis(4-chlorophenyl)methyl group, and a piperazine-1-carboxylate group .科学研究应用

抗惊厥特性:一项研究合成了 N-[(4-芳基哌嗪-1-基)-甲基]-3-(氯苯基)-吡咯烷-2,5-二酮的新曼尼希碱,并评估了它们的抗惊厥活性。这些化合物,包括所述化合物的衍生物,显示出有希望的抗惊厥特性,尤其是在最大电休克 (MES) 测试中 (Obniska 等人,2010 年)。

大麻素受体相互作用:另一项研究重点关注类似化合物 N-(哌啶-1-基)-5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-甲酰胺 (SR141716) 与 CB1 大麻素受体的分子相互作用。它突出了该化合物对 CB1 受体的有效且选择性的拮抗剂行为 (Shim 等人,2002 年)。

还原环化:对双(氯锗亚甲基)的研究揭示了它在难以捉摸的还原环化中的作用,形成 2,3-二(吡啶-2-基)哌嗪。该研究为某些化合物在还原环化过程中的关键作用提供了证据 (Majumdar 等人,2018 年)。

抗伤害感受作用与大麻拟作用:一项研究在神经性疼痛的小鼠行为测定中测试了 MAGL 抑制剂,包括 MJN110(2,5-二氧代吡咯烷-1-基 4-(双(4-氯苯基)甲基)哌嗪-1-羧酸盐)。它得出结论,与直接 CB1 受体激动剂相比,MAGL 抑制可减轻神经性疼痛,同时显示出有限的大麻拟作用 (Ignatowska-Jankowska 等人,2015 年)。

对乳腺癌细胞的抗肿瘤活性:一项涉及带有哌嗪酰胺部分的 1,2,4-三嗪衍生物的研究调查了它们的潜在抗癌活性,特别是对 MCF-7 乳腺癌细胞 (Yurttaş 等人,2014 年)。

作用机制

Target of Action

The primary target of 2,5-Dioxopyrrolidin-1-yl 4-(bis(4-chlorophenyl)methyl)piperazine-1-carboxylate, also known as MJN110 , is Monoacylglycerol lipase (MAGL) . MAGL is a serine hydrolase responsible for the hydrolysis of 2-arachidonoyl glycerol (2-AG) to arachidonic acid and glycerol, thus terminating its biological function .

Mode of Action

MJN110 is an N-hydroxysuccinimidyl carbamate that inhibits MAGL . It can inhibit 2-AG hydrolysis with no effect on arachidonoyl ethanolamide (AEA) hydrolysis up to 50 µM . This selective inhibition of MAGL leads to an increase in 2-AG levels, which can then interact with cannabinoid receptors .

Biochemical Pathways

The inhibition of MAGL by MJN110 affects the endocannabinoid system, which includes a number of synaptic processes including activation of cannabinoid receptors . By preventing the breakdown of 2-AG, MJN110 allows this endocannabinoid to continue to exert its effects, which include modulation of pain, inflammation, and other physiological responses .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for MJN110 are not readily available, it is known that the compound is a crystalline solid with solubility in DMF (25 mg/ml), DMSO (30 mg/ml), and ethanol (0.25 mg/ml) . These properties may influence its bioavailability and distribution within the body.

Result of Action

The result of MJN110’s action is an increase in 2-AG levels and subsequent activation of cannabinoid receptors . This has been shown to alleviate mechanical allodynia in a rat model of diabetic neuropathy .

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[bis(4-chlorophenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21Cl2N3O4/c23-17-5-1-15(2-6-17)21(16-3-7-18(24)8-4-16)25-11-13-26(14-12-25)22(30)31-27-19(28)9-10-20(27)29/h1-8,21H,9-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEADRWVIFHOSGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)N2CCN(CC2)C(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21Cl2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301137059 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl 4-[bis(4-chlorophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301137059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dioxopyrrolidin-1-yl 4-(bis(4-chlorophenyl)methyl)piperazine-1-carboxylate | |

CAS RN |

1438416-21-7 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl 4-[bis(4-chlorophenyl)methyl]piperazine-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1438416-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dioxopyrrolidin-1-yl 4-[bis(4-chlorophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301137059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1438416-21-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does MJN110 exert its antinociceptive effects?

A1: MJN110 inhibits MAGL, the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) [, ]. By inhibiting MAGL, MJN110 elevates brain 2-AG levels, leading to enhanced activation of cannabinoid receptors, particularly CB1 receptors [, ]. This increased cannabinoid signaling contributes to the observed antinociceptive effects, particularly in neuropathic pain models [, ].

Q2: Does MJN110 produce the same degree of cannabimimetic effects as direct CB1 receptor agonists?

A2: While MJN110 does substitute for the CB1 receptor agonist CP55,940 in drug discrimination paradigms, suggesting it produces cannabimimetic effects, its profile differs from direct agonists []. Notably, MJN110 demonstrates greater potency in reversing neuropathic pain compared to inducing CP55,940-like effects []. Unlike the CB1 agonist JZL184, MJN110 increases locomotor activity and doesn't cause catalepsy or hypothermia [], suggesting a potentially more favorable side effect profile.

Q3: What is the benefit of combining MJN110 with morphine for pain management?

A3: Research indicates that co-administration of MJN110 with morphine produces synergistic antiallodynic effects in a mouse model of neuropathic pain []. This means the combination provides greater pain relief than either drug alone. Importantly, this combination exhibits opioid-sparing effects, allowing for lower doses of morphine to achieve comparable analgesia []. This is crucial as it could potentially minimize opioid-related side effects like constipation and respiratory depression. Additionally, the combination demonstrated reduced tolerance development compared to morphine alone [].

- Long, J. Z., et al. "Selective Monoacylglycerol Lipase Inhibitors: Antinociceptive versus Cannabimimetic Effects in Mice." The Journal of Pharmacology and Experimental Therapeutics, vol. 332, no. 3, 2010, pp. 744–755.

- Schlosburg, J. E., et al. "The Selective Monoacylglycerol Lipase Inhibitor MJN110 Produces Opioid-Sparing Effects in a Mouse Neuropathic Pain Model." The Journal of Pharmacology and Experimental Therapeutics, vol. 339, no. 2, 2011, pp. 442–448.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)benzoic acid](/img/structure/B609015.png)